molecular formula C21H17ClO2 B12617593 (2,6-diphenylphenyl) 2-chloropropanoate CAS No. 887759-74-2

(2,6-diphenylphenyl) 2-chloropropanoate

Cat. No.: B12617593
CAS No.: 887759-74-2
M. Wt: 336.8 g/mol
InChI Key: GNRGQFRBXBWYSY-UHFFFAOYSA-N
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Description

(2,6-diphenylphenyl) 2-chloropropanoate is an organic compound with the molecular formula C21H17ClO2. It is known for its unique structural properties, which include a chloropropanoate group attached to a diphenylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-diphenylphenyl) 2-chloropropanoate typically involves the esterification of 2,6-diphenylphenol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2,6-diphenylphenyl) 2-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,6-diphenylphenyl) 2-chloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-diphenylphenyl) 2-chloropropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-chloropropanoate
  • (4’-phenyl)phenyl 2-chloropropanoate
  • 2-chloropropionic acid

Uniqueness

(2,6-diphenylphenyl) 2-chloropropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

887759-74-2

Molecular Formula

C21H17ClO2

Molecular Weight

336.8 g/mol

IUPAC Name

(2,6-diphenylphenyl) 2-chloropropanoate

InChI

InChI=1S/C21H17ClO2/c1-15(22)21(23)24-20-18(16-9-4-2-5-10-16)13-8-14-19(20)17-11-6-3-7-12-17/h2-15H,1H3

InChI Key

GNRGQFRBXBWYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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